
N-Boc-N-desethyl Sunitinib-d5
説明
N-Boc-N-desethyl Sunitinib-d5 is a deuterated analogue of N-Boc-N-desethyl Sunitinib. It is an intermediate in the preparation of labelled metabolites of Sunitinib, a well-known tyrosine kinase inhibitor used in cancer treatment. The compound has a molecular formula of C25H26D5FN4O4 and a molecular weight of 475.57.
準備方法
The synthesis of N-Boc-N-desethyl Sunitinib-d5 involves several steps:
Starting Material: The synthesis begins with the preparation of N-Boc-N-desethyl Sunitinib.
Deuteration: The deuterium atoms are introduced into the molecule to replace specific hydrogen atoms, resulting in the deuterated analogue.
Reaction Conditions: The reactions typically require controlled environments with specific temperatures and pressures to ensure the correct incorporation of deuterium atoms.
Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the integrity of the deuterated compound.
化学反応の分析
N-Boc-N-desethyl Sunitinib-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-Boc-N-desethyl Sunitinib-d5 is primarily used in scientific research for:
Metabolic Research: It serves as a labelled analogue for studying the metabolism of Sunitinib in biological systems.
Environmental Studies: The compound is used to trace the environmental fate and transport of Sunitinib and its metabolites.
Clinical Diagnostics: It aids in the development of diagnostic methods for detecting Sunitinib and its metabolites in biological samples.
Organic Chemistry: The compound is used in various organic synthesis reactions to study reaction mechanisms and pathways.
作用機序
The mechanism of action of N-Boc-N-desethyl Sunitinib-d5 is similar to that of Sunitinib. It targets multiple tyrosine kinases involved in tumor growth and angiogenesis. By inhibiting these kinases, the compound disrupts signaling pathways essential for cancer cell proliferation and survival. The deuterium atoms in the compound may affect its pharmacokinetics and metabolic stability, providing insights into the drug’s behavior in biological systems.
類似化合物との比較
N-Boc-N-desethyl Sunitinib-d5 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
N-Desethyl Sunitinib: The non-deuterated analogue used in similar research applications.
Sunitinib: The parent compound used as a tyrosine kinase inhibitor in cancer treatment.
N-Desethyl Sunitinib-d5 hydrochloride: Another deuterated analogue used for similar purposes.
The uniqueness of this compound lies in its specific deuteration pattern, which provides distinct advantages in metabolic and pharmacokinetic studies .
生物活性
N-Boc-N-desethyl Sunitinib-d5 is a derivative of Sunitinib, a well-known tyrosine kinase inhibitor primarily used in cancer therapy. This compound serves as an important tool in metabolic research and pharmacokinetic studies due to its isotopic labeling and protective group. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in scientific research.
Target Receptors
this compound acts as a precursor to Sunitinib metabolites, which inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Key targets include:
- Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)
- Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)
By binding to these receptors, Sunitinib disrupts downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.
Biochemical Pathways
The compound's inhibition of RTKs leads to decreased angiogenesis and tumor growth. The conversion of this compound into active metabolites allows researchers to study these pathways effectively.
Pharmacokinetics
This compound has a half-life ranging from 40 to 60 hours, similar to its parent compound, Sunitinib. The pharmacokinetics of this compound are crucial for understanding its metabolic fate in biological systems.
Parameter | Value |
---|---|
Half-Life | 40 - 60 hours |
Metabolic Pathways | Conversion to labelled metabolites |
Transport Mechanisms | Interaction with transporters and binding proteins |
The compound's isotopic labeling enhances its stability and allows for precise tracking during pharmacokinetic studies .
Case Studies
A notable case study highlights the accumulation of N-desethyl Sunitinib (a metabolite of Sunitinib) leading to severe toxicity in a patient undergoing treatment for metastatic renal cell carcinoma. Despite normal plasma levels of total Sunitinib, the patient experienced significant hematological adverse events due to the delayed excretion of N-desethyl Sunitinib, which had a much longer elimination half-life . This case underscores the importance of monitoring both Sunitinib and its metabolites in clinical settings.
Applications in Scientific Research
This compound is utilized in various research domains:
- Metabolic Research : Serves as a labelled analogue for studying the metabolism of Sunitinib.
- Environmental Studies : Traces the environmental fate and transport of Sunitinib and its metabolites.
- Clinical Diagnostics : Aids in developing diagnostic methods for detecting Sunitinib and its metabolites in biological samples.
- Organic Chemistry : Employed in organic synthesis reactions to study reaction mechanisms.
特性
IUPAC Name |
tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJVBOSWZGYOFA-ILZNSAHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747199 | |
Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246832-84-7 | |
Record name | tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。